molecular formula C5H7NO B187289 2-Cyanotetrahydrofuran CAS No. 14631-43-7

2-Cyanotetrahydrofuran

Cat. No.: B187289
CAS No.: 14631-43-7
M. Wt: 97.12 g/mol
InChI Key: RZZIKHSWRWWPAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyanotetrahydrofuran can be synthesized through the reaction of hydrogen cyanide with tetrahydrofuran. In this reaction, hydrogen cyanide adds to the tetrahydrofuran, forming this compound . Another method involves the use of trifluoroacetic anhydride and pyridine in anhydrous 1,4-dioxane. The reaction is carried out at low temperatures (0°C) and then allowed to warm to ambient temperature, followed by extraction and purification .

Industrial Production Methods: Industrial production of this compound typically involves the use of hydrogen cyanide and tetrahydrofuran under controlled conditions to ensure high yield and purity. The reaction is monitored to maintain optimal temperature and pressure, and the product is purified through distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Cyanotetrahydrofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

oxolane-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c6-4-5-2-1-3-7-5/h5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZIKHSWRWWPAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164472-78-0, 14631-43-7
Record name (R)-Tetrahydrofuran-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name oxolane-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyanotetrahydrofuran
Reactant of Route 2
Reactant of Route 2
2-Cyanotetrahydrofuran
Reactant of Route 3
Reactant of Route 3
2-Cyanotetrahydrofuran
Reactant of Route 4
2-Cyanotetrahydrofuran
Reactant of Route 5
2-Cyanotetrahydrofuran
Reactant of Route 6
2-Cyanotetrahydrofuran
Customer
Q & A

Q1: What are the common synthetic routes for obtaining 2-Cyanotetrahydrofuran?

A: Several methods have been reported for the synthesis of this compound. One approach involves the ring opening of aryl cyclopropyl ketones with excess bromine to yield 1-acyl-1,1,3-tribromopropanes. These intermediates can then be cyclized in the presence of sodium cyanide to yield 2-aryl-3,3-dibromo-2-cyanotetrahydrofurans. [, ] Another method utilizes (R)-oxynitrilase to catalyze the enantioselective addition of hydrogen cyanide to ω-bromoaldehydes, ultimately producing optically active this compound. [, ] A less common route involves a Mitsunobu substitution using o-nitrophenyl selenocyanate and tributylphosphine, where neighboring group participation can lead to the formation of this compound. []

Q2: Are there any chemoenzymatic approaches for synthesizing specific enantiomers of this compound?

A: Yes, research indicates that (R)-oxynitrilase can be employed in a chemoenzymatic approach. This enzyme facilitates the enantioselective decyanation of racemic ketone cyanohydrins, as well as the enantioselective addition of hydrogen cyanide (HCN) to ω-bromoaldehydes. This method allows for the synthesis of optically active (S)-ketone- and (R)-aldehyde-cyanohydrins, which can be further utilized to access specific enantiomers of this compound. [, ]

Q3: Can you elaborate on the reaction of aryl cyclopropyl ketones with bromine in the synthesis of this compound derivatives?

A: When aryl cyclopropyl ketones react with an excess of bromine, they undergo ring opening to form 1-acyl-1,1,3-tribromopropanes. These tribromopropanes serve as key intermediates in the synthesis of this compound derivatives. Subsequent treatment of these intermediates with sodium cyanide results in cyclization, leading to the formation of 2-aryl-3,3-dibromo-2-cyanotetrahydrofurans. [, ]

Q4: Are there alternative reagents to o-nitrophenyl selenocyanate for incorporating the cyano group in this compound synthesis?

A: While o-nitrophenyl selenocyanate has been reported in the synthesis of this compound through a Mitsunobu reaction, it is not the only option. Exploring alternative cyano-transfer reagents could offer different reactivity profiles and potentially lead to improved yields or different substitution patterns. Further research is needed to fully explore and compare the effectiveness of alternative reagents in this context. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.